molecular formula C9H9NO3 B15201324 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-5-carboxylic acid

3,4-Dihydro-2H-pyrano[2,3-b]pyridine-5-carboxylic acid

Cat. No.: B15201324
M. Wt: 179.17 g/mol
InChI Key: TZRHHLQTPPQTIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dihydro-2H-pyrano[2,3-b]pyridine-5-carboxylic acid: is a heterocyclic compound that features a fused pyridine and pyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with a suitable aldehyde or ketone in the presence of a catalyst to form the pyrano ring system. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine or pyran rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents, alkylating agents, or nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce dihydropyridine derivatives.

Scientific Research Applications

Chemistry: In chemistry, 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-5-carboxylic acid is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological targets makes it a valuable tool for drug discovery and development.

Medicine: In medicinal chemistry, derivatives of this compound are investigated for their pharmacological properties. They may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects, making them candidates for therapeutic agents.

Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its versatility in chemical modifications allows for the creation of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-5-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, resulting in various biological effects. The specific pathways involved depend on the nature of the target and the functional groups present on the compound.

Comparison with Similar Compounds

  • 3,4-Dihydro-2H-pyrano[3,2-b]pyridine-8-carboxylic acid
  • 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid
  • 4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid

Comparison: Compared to these similar compounds, 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-5-carboxylic acid is unique due to its specific ring fusion and the position of the carboxylic acid group

Properties

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

3,4-dihydro-2H-pyrano[2,3-b]pyridine-5-carboxylic acid

InChI

InChI=1S/C9H9NO3/c11-9(12)7-3-4-10-8-6(7)2-1-5-13-8/h3-4H,1-2,5H2,(H,11,12)

InChI Key

TZRHHLQTPPQTIY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CN=C2OC1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.